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The folate receptor alpha (FRα), a protein overexpressed in a variety of solid tumors—including

over 90% of ovarian and endometrial cancers—while having minimal expression in normal

tissues, has emerged as a clinically validated and highly promising target for cancer therapy.[1]

This differential expression allows for tumor-selective drug delivery, minimizing off-target

toxicity. A range of therapeutic modalities have been developed to exploit this target, from

small-molecule inhibitors to complex antibody-drug conjugates (ADCs). This guide provides a

comparative analysis of Idetrexed, a novel small-molecule inhibitor, against other prominent

FRα-targeting agents, with a focus on their mechanisms of action, clinical performance, and

experimental methodologies.

Overview of FRα-Targeting Agents
The landscape of FRα-targeted therapies is diverse, with each agent employing a unique

strategy to induce cancer cell death. The primary agents discussed in this comparison are

Idetrexed, the FDA-approved ADC Elahere® (mirvetuximab soravtansine-gynx), and two other

clinical-stage ADCs, MORAb-202 and STRO-002.
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Mechanisms of Action & Signaling Pathways
FRα's role in tumorigenesis is multifaceted. Beyond its canonical function of transporting folate

into cells, it can act as a signaling molecule, activating oncogenic pathways like JAK/STAT3

and ERK.[7][8][9] Upon internalization, FRα can also translocate to the nucleus and function as

a transcription factor, further promoting cancer cell proliferation.[7][8]
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Idetrexed (ALT-107)
Idetrexed is a small-molecule FRα-targeted inhibitor. Its design confers high selectivity for

cancer cells overexpressing FRα due to a significantly lower binding affinity for the Reduced

Folate Carrier (RFC), which is ubiquitous in normal cells.[1] Once internalized by FRα-

expressing cancer cells, Idetrexed inhibits thymidylate synthase (TS), an enzyme critical for

DNA synthesis, leading to cell cycle arrest and apoptosis.[1][10]
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Mechanism of Action of Idetrexed

Validation & Comparative

Check Availability & Pricing

© 2026 BenchChem. All rights reserved. 5 / 13 Tech Support

https://www.benchchem.com/product/b580062/docs?utm_src=pdf-body-img#comparative-analysis-of-folate-receptor-alpha-fr-targeting-agents
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b580062?utm_src=pdf-header-pricing#bc-rfq
https://www.benchchem.com/contactus?utm_src=pdf-footer


Antibody-Drug Conjugates (ADCs): Elahere®, MORAb-
202, STRO-002
ADCs represent a major class of FRα-targeting agents. They consist of a monoclonal antibody

that specifically binds to FRα, connected via a linker to a potent cytotoxic payload. This

modular design allows for the targeted delivery of chemotherapy directly to the tumor cell,

sparing healthy tissue.

Binding: The antibody component of the ADC binds to the FRα on the cancer cell surface.

[11]

Internalization: The ADC-FRα complex is internalized by the cell.[11][12]

Payload Release: Inside the cell, typically within the lysosome, the linker is cleaved,

releasing the cytotoxic payload.[11]

Cell Death: The payload exerts its cell-killing effect. For Elahere, MORAb-202, and STRO-

002, the payloads are potent tubulin inhibitors that disrupt the microtubule network, leading

to cell cycle arrest and apoptosis.[4][6][12]
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Clinical Data and Performance
Quantitative data from key clinical trials highlight the performance and safety profiles of these

agents.

Idetrexed - Phase 1 (CCR3941 Study) Data
This study evaluated Idetrexed in patients with solid tumors, with expansion cohorts in high-

grade serous ovarian cancer (HGSOC).[1][13]

Parameter Result

Patient Population
Platinum-resistant HGSOC with moderate-to-

high FRα expression (N=25)

Objective Response Rate (ORR) 36% (9 of 25 patients)[1][13]

Key Adverse Events

Favorable safety profile; most AEs were mild

and manageable. Notably, no hematologic

toxicity or vision-related side effects were

reported.[1]

Elahere® (mirvetuximab soravtansine) - Phase 3
(MIRASOL) Data
The MIRASOL trial was a confirmatory Phase 3 study that led to the full FDA approval of

Elahere for FRα-positive, platinum-resistant ovarian cancer.[2][3][5]
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Parameter Elahere® (N=225)
Investigator's Choice
Chemotherapy (N=224)

Patient Population

FRα-high, platinum-resistant

ovarian cancer (1-3 prior lines

of therapy)[5]

FRα-high, platinum-resistant

ovarian cancer (1-3 prior lines

of therapy)[5]

Objective Response Rate

(ORR)
41.9% - 42%[3][4][5] 15.9%[3][5]

Median Duration of Response

(DOR)
6.8 - 6.9 months[4][14] 4.5 months[4]

Median Progression-Free

Survival (PFS)
5.59 - 5.62 months[5][11] 3.98 months[5][11]

Median Overall Survival (OS) 16.85 months[3][5] 13.34 months[3][5]

Key Grade ≥3 Adverse Events

Blurred vision, keratopathy,

abdominal pain, fatigue,

diarrhea, dry eye, nausea,

peripheral neuropathy.[5]

Lower rates of severe AEs

compared to chemotherapy.[2]

-

Boxed Warning Ocular Toxicity[14] -

Clinical-Stage ADCs:

MORAb-202: In a Phase 1 expansion in platinum-resistant ovarian cancer, ORRs of 35.4%

(at 0.9 mg/kg) and 31.6% (at 1.2 mg/kg) were observed. The most common treatment-

emergent adverse event was interstitial lung disease (ILD)/pneumonitis, which was low-

grade in most patients.[4][5]

STRO-002: In a Phase 1 trial in heavily pretreated ovarian cancer patients, an ORR of 24%

was reported.[6] The agent was noted for being well-tolerated, with a potential to overcome

the ocular toxicity that is a known issue with other ADCs.[3][8]
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Protocol: Idetrexed Phase 1b/II IDOL Study
(NCT04900673)

Objective: To evaluate the safety, tolerability, and preliminary efficacy of Idetrexed in

combination with the PARP inhibitor olaparib.[10][15]

Patient Population: Patients with high-grade serous ovarian cancer refractory to conventional

treatment, with documented medium to high FRα expression.[10][15]

Methodology: A dose-escalation (Phase 1b) and dose-expansion (Phase 2a) study. Idetrexed

is administered intravenously on days 1 and 15 of each cycle, while olaparib is administered

orally twice daily on days 1-7 and 15-21.[10] The study aims to determine the maximum

tolerated dose (MTD) of the combination and then assess key efficacy endpoints like ORR

and PFS.[15]

Protocol: Elahere® Phase 3 MIRASOL Study
(NCT04209855)

Objective: To compare the efficacy and safety of mirvetuximab soravtansine versus

investigator's choice of single-agent chemotherapy.[5]

Patient Population: 453 patients with platinum-resistant ovarian cancer whose tumors

express high levels of FRα, and who have received one to three prior systemic treatment

regimens.[5]

Methodology: A randomized, open-label, active-controlled Phase 3 trial. Patients were

randomized to receive either Elahere (6 mg/kg adjusted ideal body weight) every 3 weeks or

investigator's choice of chemotherapy (paclitaxel, pegylated liposomal doxorubicin, or

topotecan). The primary endpoint was progression-free survival, with key secondary

endpoints including ORR and overall survival.[5][14]
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Simplified Clinical Trial Experimental Workflow

Conclusion
The therapeutic landscape for FRα-positive cancers is rapidly evolving, offering new hope for

patients with difficult-to-treat malignancies. Elahere has set a new standard of care in platinum-

resistant ovarian cancer, demonstrating survival benefits over chemotherapy.[2] Idetrexed

presents a compelling alternative with a distinct mechanism of action and a potentially superior

safety profile, notably lacking the ocular and hematologic toxicities associated with some ADCs.

[1] Meanwhile, next-generation ADCs like MORAb-202 and STRO-002 are exploring different

payloads and linker technologies to further optimize the therapeutic window.[4][16] The

comparative data suggest that while ADCs have shown significant efficacy, the unique profile of

the small-molecule inhibitor Idetrexed warrants its continued development, both as a

monotherapy and in combination with other targeted agents like PARP inhibitors.[15] The

choice of therapy will increasingly depend on patient-specific factors, including the precise level

of FRα expression, prior treatments, and management of potential toxicities.
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accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment?
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